molecular formula C17H17ClN2O5S B434179 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide CAS No. 361987-69-1

4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B434179
CAS RN: 361987-69-1
M. Wt: 396.8g/mol
InChI Key: SRJSIJJKDJTSEA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as CHS-828, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s by researchers at the Karolinska Institute in Sweden, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the metabolism of various compounds and has been shown to be overexpressed in many cancer cells. Inhibition of NQO1 by this compound leads to the accumulation of toxic quinones in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to have immunomodulatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide for lab experiments is its high potency and specificity for NQO1. This allows for accurate and reproducible results in experiments targeting this enzyme. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is in the development of new formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is in the exploration of its immunomodulatory effects for the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-hydroxyaniline to form 4-chloro-3-nitrophenyl-2-hydroxyphenylmethanone. This intermediate is then reacted with morpholine and sulfuryl chloride to produce the final product, this compound.

Scientific Research Applications

4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of solid tumors.

properties

IUPAC Name

4-chloro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJSIJJKDJTSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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